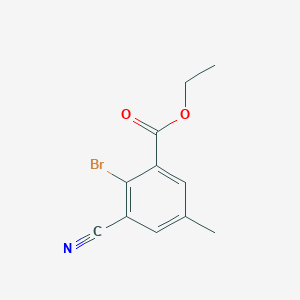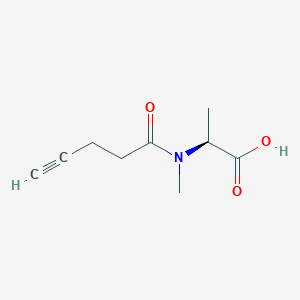
Ethyl 3-bromo-4-cyano-2-nitrobenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-4-cyano-2-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-cyano-2-nitrobenzoate typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-4-cyano-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxybenzoate derivatives.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 3-bromo-4-cyano-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Ethyl 3-bromo-4-cyano-2-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-4-cyano-2-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution, the nitro group can undergo reduction, and the ester group can be hydrolyzed. These reactions are facilitated by the electronic effects of the substituents on the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-bromo-3-cyano-2-nitrobenzoate
- Ethyl 3-bromo-2-cyano-4-nitrobenzoate
- Ethyl 2-bromo-4-cyano-3-nitrobenzoate
Uniqueness
Ethyl 3-bromo-4-cyano-2-nitrobenzoate is unique due to the specific positions of its substituents on the aromatic ring, which influence its reactivity and potential applications. The combination of bromine, cyano, and nitro groups in this particular arrangement provides distinct chemical properties compared to its isomers.
Propriétés
IUPAC Name |
ethyl 3-bromo-4-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-3-6(5-12)8(11)9(7)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQPZZVEQUAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride](/img/structure/B1415660.png)

![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate](/img/structure/B1415663.png)

![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)

![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)
![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)
